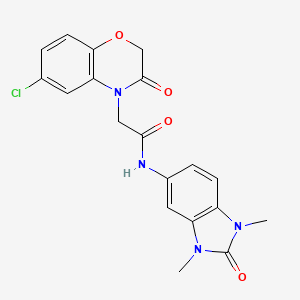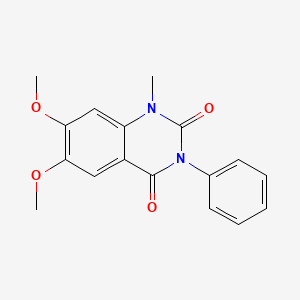![molecular formula C21H17N3O2 B5695105 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide is a compound derived from the imidazo[1,2-a]pyridine class, known for its versatile applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
- The synthesis of compounds like this compound often involves the generation of stable N-heterocyclic carbenes using the imidazo[1,5-a]pyridine skeleton as a platform (Alcarazo et al., 2005).
Molecular Structure Analysis
- The molecular structure of related imidazo[1,2-a]pyridine derivatives has been studied, revealing inclinations between phenyl rings and the imidazole planes, which is crucial for understanding their chemical behavior (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
- Imidazo[1,2-a]pyridine derivatives like this compound have been involved in multicomponent reactions, demonstrating their reactivity and potential for producing a variety of chemical structures (Pan et al., 2010).
Mécanisme D'action
Target of Action
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide, hereafter referred to as the compound, primarily targets Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting its function . This interaction results in the inhibition of ergosterol formation, disrupting the integrity of the fungal cell membrane . The compound’s mode of action is similar to that of other azole antifungals such as ketoconazole, miconazole, esomeprazole, and clotrimazole .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway, leading to downstream effects on fungal cell growth and proliferation . By inhibiting CYP51, the compound prevents the conversion of lanosterol to ergosterol, disrupting the fungal cell membrane’s structure and function . This disruption can lead to cell leakage and ultimately cell death .
Pharmacokinetics
The compound could be moderately toxic to humans, though in-vitro toxicity studies would provide more accurate information .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been shown to have a minimum inhibitory concentration ranging from 4 to 16 µg/mL and a minimum fungicidal concentration in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp., indicating the compound’s potential as a novel antifungal agent .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available for this compound, factors such as pH, temperature, and presence of other substances can affect the activity of many drugs
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-18-10-8-15(9-11-18)21(25)22-17-6-4-5-16(13-17)19-14-24-12-3-2-7-20(24)23-19/h2-14H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWXJJQLXVFGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)
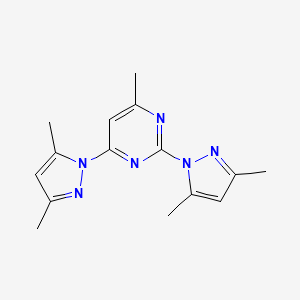
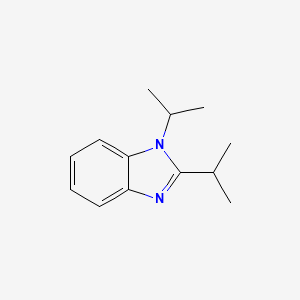
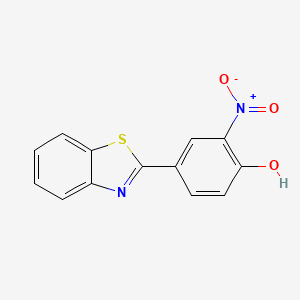


![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)
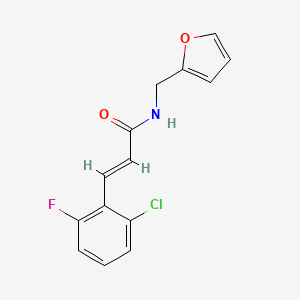
![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)
